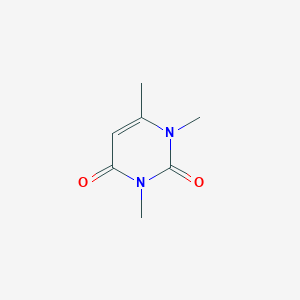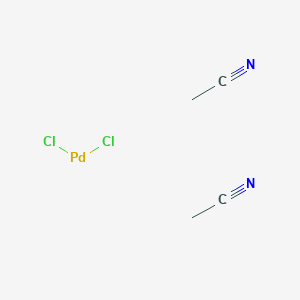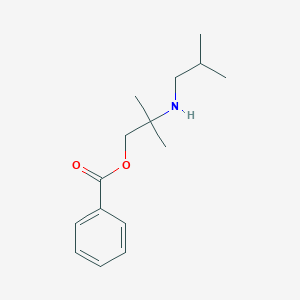
Aluminum magnesium hydroxide carbonate
Overview
Description
Aluminum magnesium hydroxide carbonate, also known as synthetic hydrotalcite, is a compound used as an acid scavenger and filler in all food-contact polymers . It is used to treat conditions like heartburn, indigestion, upset stomach, or other conditions caused by too much stomach acid . It works by reducing the amount of acid in the stomach .
Synthesis Analysis
A synthetic mineral with the formula Mg6Al2CO3(OH)16·4H2O, similar to manasseite and hydrotalcite, can be prepared by titrating a mixed solution of MgCl2 and AlCl3 with NaOH in a CO2-free system and then dialyzing the suspension for 30 days at 60°C . Other methods of synthesis have been studied, including hydrothermal crystallization of mixtures of alumina gel and MgO , and a two-step precipitation process using ammonium hydroxide, ammonium carbonate, and mixtures thereof .Molecular Structure Analysis
The structure of Aluminum magnesium hydroxide carbonate consists of positively-charged brucite-like layers in which Al replaces Mg up to a maximum of about one in three sites . The synthetic mineral is hexagonal with a = 6.14 1, b = 15.61 2 Å and Z = 1 .Chemical Reactions Analysis
The synthesis of magnesium–aluminium layered double hydroxide (LDH) involves the multiscale coupling of molecular diffusion with chemical reactions, nucleation, and growth of crystals . The intercalation of some fluorescent probes, such as the neutral three-dimensional rhodamine B (RhB) and the negatively charged two-dimensional 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), has been investigated using in situ steady-state fluorescence spectroscopy .Physical And Chemical Properties Analysis
The molecular weight of Aluminum magnesium hydroxide carbonate is 531.92 g/mol . It is a hydrated compound with the formula Mg6Al2CO3(OH)16·4H2O .Scientific Research Applications
Synthesis and Characterization
Aluminum magnesium hydroxide carbonate is used in the synthesis of Mg-Al double hydroxides . This synthesis results in products that are relatively low in CO2 (0.8–1.0%). The general formula proposed is
[Mg1−xAlx(OH)2][(OH)x(H2O)0.81−x][Mg_{1-x} Al_x (OH)_2] [(OH)_x (H_2O)_{0.81-x}][Mg1−xAlx(OH)2][(OH)x(H2O)0.81−x]
with 0.23 ≤ x ≤ 0.33 .Flame-Retardant Coatings
This compound is used as a thermal barrier in flame-retardant coatings . When added to an acrylic polymer emulsion, it can decrease the dangerous effects of additives on the physical integrity and durability of the coatings . It has shown promising results in fire protection, especially in naval applications .
Antacid Formulations
Aluminum magnesium hydroxide carbonate is used in antacid formulations . For example, it is used in high-potency formulations like Mylanta Double-Strength®, where it significantly increases esophageal pH .
Mineral Preparation
It is used in the preparation of synthetic minerals . A synthetic mineral prepared using this compound has the formula
Mg6Al2CO3(OH)16⋅4H2OMg_6 Al_2 CO_3 (OH)_{16} \cdot 4H_2OMg6Al2CO3(OH)16⋅4H2O
and properties of manasseite and hydrotalcite .Mechanochemical Synthesis
Mechanical activation of a mixture of magnesium hydroxide, aluminum hydroxide, and sodium bicarbonate leads to the formation of a layered magnesium aluminum hydroxide .
Mechanism of Action
Target of Action
The primary targets of Aluminum Magnesium Hydroxide Carbonate are the excess acids in the stomach. These compounds are used as antacids, which are substances that neutralize stomach acidity and are used to relieve symptoms such as heartburn and indigestion .
Mode of Action
Aluminum Magnesium Hydroxide Carbonate acts by neutralizing gastric acid . Aluminum hydroxide is a slow-acting antacid that binds phosphate in the gastrointestinal tract to form insoluble complexes, reducing phosphate absorption . On the other hand, magnesium hydroxide is a fast-acting antacid which counteracts the constipating effect of aluminum hydroxide . These compounds react with gastric hydrochloric acid (HCl) to form water and a salt, thereby lowering the acidity in the stomach .
Biochemical Pathways
The action of Aluminum Magnesium Hydroxide Carbonate affects the gastric acid secretion pathway . By neutralizing gastric acid, these compounds increase the pH of the stomach, which may inhibit the action of pepsin, an enzyme involved in protein digestion . An increase in bicarbonate ions and prostaglandins may also confer cytoprotective effects .
Pharmacokinetics
Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption . The pharmacokinetics of these compounds are influenced by their rate of dissolution and their interaction with other substances in the gastrointestinal tract .
Result of Action
The result of the action of Aluminum Magnesium Hydroxide Carbonate is the relief of symptoms associated with excess stomach acid, such as heartburn, acid indigestion, and sour stomach . By neutralizing stomach acid, these compounds can help to prevent damage to the stomach lining caused by acid.
Action Environment
The action of Aluminum Magnesium Hydroxide Carbonate can be influenced by various environmental factors. For instance, the presence of CO2 plays a key role in the corrosion of magnesium, which can affect the stability of these compounds . Additionally, the presence of other ions in the stomach, such as phosphate, can influence the action of these compounds .
Safety and Hazards
When handling Aluminum magnesium hydroxide carbonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While Aluminum magnesium hydroxide carbonate is currently used as an antacid and in food-contact polymers , future research may explore other potential applications. For instance, its use in the treatment of other medical conditions or its potential in various industrial applications could be investigated.
properties
IUPAC Name |
dialuminum;hexamagnesium;carbonate;hexadecahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Al.6Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;;;16*1H2/q;2*+3;6*+2;;;;;;;;;;;;;;;;/p-18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVKFRBCXAPAQJ-UHFFFAOYSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH16Al2Mg6O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | Aluminate (Al(OH)63-), (OC-6-11)-, magnesium carbonate hydroxide (2:6:1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aluminum magnesium hydroxide carbonate | |
CAS RN |
11097-59-9 | |
| Record name | Magnesium aluminum hydroxide carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011097599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate (Al(OH)63-), (OC-6-11)-, magnesium carbonate hydroxide (2:6:1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [carbonato(2-)]hexadecahydroxybis(aluminium)hexamagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM MAGNESIUM HYDROXIDE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFJ7QXF345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















